Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone is a heterocyclic compound that contains a piperidine ring, a thiophene ring, and a phenyl group
Preparation Methods
The synthesis of Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone typically involves the reaction of a piperidine derivative with a thiophene derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the piperidine derivative is reacted with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and typically requires a solvent such as dichloromethane .
Chemical Reactions Analysis
Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an anti-inflammatory, analgesic, and anticancer agent.
Mechanism of Action
The mechanism of action of Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in inflammation, pain, and cancer cell proliferation .
Comparison with Similar Compounds
Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone can be compared to other similar compounds, such as:
Phenyl(thiophen-2-yl)methanone: This compound lacks the piperidine ring and has different chemical and biological properties.
Thiophene-based heterocycles: These compounds share the thiophene ring but may have different substituents, leading to variations in their reactivity and applications.
Piperidine derivatives: Compounds with a piperidine ring but different substituents can have distinct pharmacological profiles and uses.
Properties
Molecular Formula |
C16H17NOS |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
phenyl-(2-thiophen-2-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H17NOS/c18-16(13-7-2-1-3-8-13)17-11-5-4-9-14(17)15-10-6-12-19-15/h1-3,6-8,10,12,14H,4-5,9,11H2 |
InChI Key |
CWZSPBCBIYAAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CS2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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